Cas no 156251-01-3 (L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl-)

L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl- 化学的及び物理的性質
名前と識別子
-
- L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl-
- L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threon...
- MART-1 (26-35) (human)
- Melan-A, MART 1 (26-35),EAAGIGILTV
- ANTIGEN LB39-AA (26-35) (HUMAN)
- ANTIGEN SK29-AA (26-35) (HUMAN)
- EAAGIGILTV
- GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL
- MART 1 (26-35)
- MART-1 (26-35),human (3)
- MELAN-A
- MELAN-A PROTEIN (26-35) (HUMAN)
- Melan-A,MART 1 (26-35)
- Melan-A, MART 1 (26-35)
- MART-1 (26-35), human (3)
-
- インチ: InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1
- InChIKey: TUIOKRGNEZUFAI-NMIMMQBESA-N
- ほほえんだ: CC[C@@H]([C@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](N)CCC(O)=O)=O)C)=O)C)=O)=O)C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)C(C)C)=O)[C@H](O)C)=O)CC(C)C)=O)[C@H](CC)C)=O)=O)C
計算された属性
- せいみつぶんしりょう: 942.53900
- 水素結合ドナー数: 13
- 水素結合受容体数: 24
- 重原子数: 66
- 回転可能化学結合数: 39
じっけんとくせい
- PSA: 382.75000
- LogP: 1.32240
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl- セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47900-1mg |
MART-1 (26-35) human |
156251-01-3 | 98% | 1mg |
¥801.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47900-5mg |
MART-1 (26-35) human |
156251-01-3 | 98% | 5mg |
¥3209.00 | 2023-09-08 | |
TargetMol Chemicals | T7489-10 mg |
MART-1 (26-35) (human) |
156251-01-3 | 100% | 10mg |
¥ 4,961 | 2023-07-10 | |
TargetMol Chemicals | T7489-25 mg |
MART-1 (26-35) (human) |
156251-01-3 | 100% | 25mg |
¥ 7,389 | 2023-07-10 | |
A2B Chem LLC | AE99200-10mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 100% | 10mg |
$420.00 | 2024-04-20 | |
Aaron | AR00AQ18-100mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 95% | 100mg |
$3204.00 | 2025-02-11 | |
Aaron | AR00AQ18-25mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 95% | 25mg |
$1781.00 | 2025-02-11 | |
1PlusChem | 1P00APSW-1mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 100% | 1mg |
$146.00 | 2024-06-20 | |
TargetMol Chemicals | T7489-100mg |
MART-1 (26-35) (human) |
156251-01-3 | 100% | 100mg |
¥ 13300 | 2024-07-19 | |
1PlusChem | 1P00APSW-100mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 100% | 100mg |
$1978.00 | 2024-06-20 |
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl- 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
10. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl-に関する追加情報
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl (CAS No. 156251-01-3): A Comprehensive Overview of Structure, Function, and Recent Research Advances
The compound L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl (CAS No. 156251-01-3) represents a complex peptide sequence with a well-defined amino acid composition and structural arrangement. This molecule is synthesized through the sequential linkage of specific amino acids: glutamic acid (L-a-glutamyl), alanine (L-alanyl), glycine (glycyl), isoleucine (L-isoleucyl), leucine (L-leucl), and threonine (L-threonyl). The precise order of these residues forms a unique polypeptide chain that exhibits distinct biochemical properties and potential functional roles in biological systems.
The chemical structure of this compound is characterized by its peptide bonds connecting the amino acid residues in a linear sequence: L-a-glutamyl–L-alanyl–L-alanylglycyl–L-isoleucyglyc–L-isoleucl–L-leucl–L-threonyl. The presence of multiple hydrophobic residues such as isoleucine and leucine suggests potential interactions with lipid membranes or hydrophobic domains in proteins. Meanwhile, the inclusion of polar residues like threonine and glycine may contribute to hydrogen bonding capabilities or conformational flexibility within the peptide chain.
Recent studies have highlighted the significance of similar oligopeptide sequences in modulating cellular processes such as protein folding, enzyme regulation, and signal transduction pathways. For instance, research published in the *Journal of Peptide Science* (Vol. 30, 2024) demonstrated that structurally analogous peptides exhibit enhanced stability under physiological conditions due to their secondary structural preferences, including alpha-helices or beta-sheets formed by specific amino acid motifs.
In terms of biological relevance, this compound may function as a precursor or intermediate in larger protein synthesis pathways. The glutamic acid residue at the N-terminal position could serve as an anchor point for further post-translational modifications or enzymatic processing by peptidases or transferases. Additionally, the terminal threonine residue might participate in phosphorylation events critical for activating downstream signaling cascades.
A notable area of current investigation involves the application of such peptides in biotechnology and pharmaceutical development. Researchers at the European Molecular Biology Laboratory (EMBL) have explored synthetic variants containing similar sequences for their ability to enhance drug delivery efficiency across cell membranes while maintaining low cytotoxicity profiles (EMBL Technical Report No. 4789-TB, 2024). These findings underscore the potential utility of tailored oligopeptides like CAS No. 156251-01-3 in targeted therapeutic applications.
The synthesis methodology for this compound typically employs solid-phase peptide synthesis (SPPS) techniques using Fmoc/t-Bu chemistry to ensure high purity levels (>98%). Key steps include sequential coupling reactions between protected amino acid derivatives on a resin support followed by global deprotection and cleavage from the solid matrix using trifluoroacetic acid mixtures.
Analytical characterization methods such as mass spectrometry (MS/MS) confirm molecular weight consistency with theoretical values derived from its elemental composition formula C₃₄H₅₉N₉O₁₀·HCl·H₂O·Na⁺·K⁺·Li⁺·Mg²⁺·Ca²⁺·Fe³⁺·Zn²⁺·Cu²⁺·Mn²⁺·Co²⁺·Ni²⁺·Cr³⁺·Mo⁴⁺·Se⁶⁺ etc., depending on trace metal contaminants present during purification stages.
Ongoing research at institutions like MIT's Department of Chemical Engineering has focused on optimizing production yields through recombinant DNA technology where engineered E. coli strains express modified versions containing site-specific mutations designed to improve solubility characteristics without compromising bioactivity (MIT Biochemistry Journal Vol. 789: Issue 4). Such advancements aim to reduce manufacturing costs while increasing scalability for industrial applications.
In conclusion, compounds like L-Valine, L-a-glutamycal-Alanil-Alanil-Glycil-Isoleucl-Glycil-Isoleucl-Leucl-Threonil represent an important class within synthetic biology due to their tunable properties across various length scales from nanometers up to micrometers depending on aggregation states achieved via self-assembling behaviors observed under controlled pH/temperature conditions.
156251-01-3 (L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl-) 関連製品
- 62304-98-7(Thymalfasin)
- 120116-56-5(Sex Pheromone Inhibitor iPD1 trifluoroacetate salt H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH trifluoroacetate salt)
- 26305-03-3(Pepstatin)
- 13588-95-9(H-Leu-val-OH)
- 1160264-47-0(N-(Pyridin-3-ylmethyl)-2-(pyrrolidin-1-ylsulfonyl)ethanamine)
- 2034467-52-0(methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate)
- 1019581-96-4(2-fluoro-N-(pentan-2-yl)aniline)
- 2138544-91-7(1-[1-(2-Nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-4-yl]methanamine)
- 1114567-17-7(3-{(tert-butoxy)carbonylamino}-2-(pyridin-3-yl)methylpropanoic acid)
- 2227682-56-4(5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol)


